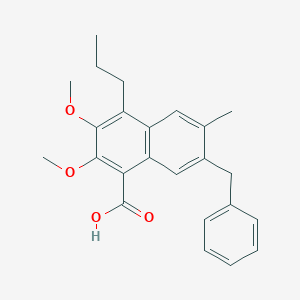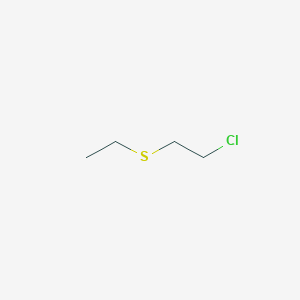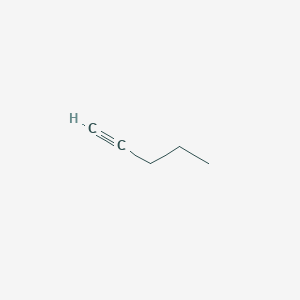
1-Pentyne
Overview
Description
1-Pentyne is an organic compound with the molecular formula CH₃CH₂CH₂C≡CH. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the end of the carbon chain. This compound is a colorless liquid at room temperature and is known for its strong, unpleasant odor. It is the smallest terminal alkyne that remains liquid at room temperature .
Mechanism of Action
Target of Action
1-Pentyne is an organic compound with the formula CH3CH2CH2C≡CH . It is a terminal alkyne, which means it has a triple bond at the end of its carbon chain . The primary targets of this compound are the hydrogen atoms bonded to the terminal alkyne carbon .
Mode of Action
This compound interacts with its targets through a process known as deprotonation . This process involves the removal of a proton (H+) from the terminal alkyne carbon by strong bases such as sodium hydride (NaH) or sodium amide (NaNH2) . The product of this deprotonation is an alkynide anion, which is a good nucleophile and can be used in S N 2 reactions with primary substrates .
Biochemical Pathways
The deprotonation of this compound and subsequent S N 2 reaction introduces a new carbon portion in the product, forming a new carbon-carbon bond . This is a common method to synthesize internal alkynes with longer carbon chains . Additionally, this compound can be synthesized from alkenes through the electrophilic addition of a halogen to the alkene bond to form a dihaloalkane, followed by a double E2 elimination process .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is a colorless liquid at room temperature , with a boiling point of 40.2 °C , indicating that it can easily transition to a gaseous state. This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The deprotonation of this compound and subsequent reactions result in the formation of new compounds with longer carbon chains . These reactions can be used in various studies of catalysis .
Biochemical Analysis
Biochemical Properties
The main reactions of alkynes, including 1-Pentyne, include addition reactions, oxidation, and polymerization . This compound, being a terminal alkyne, has acidic hydrogen that can undergo acid-base reactions with a strong base . This behavior differentiates terminal alkynes from internal ones like 2-Pentyne .
Molecular Mechanism
As a terminal alkyne, it is known to participate in diverse catalytic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyne can be synthesized through various methods, including:
Elimination Reactions: One common method involves the elimination of hydrogen halides from vicinal dihalides.
Alkyne Metathesis: This process involves the redistribution of alkyne bonds in the presence of a catalyst, often a metal alkylidene.
Industrial Production Methods: Industrial production of this compound typically involves the dehydrohalogenation of 1,2-dihalopentane using strong bases like sodium amide. This method is favored due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
1-Pentyne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and hydrogen.
Hydrogenation: Selective hydrogenation of this compound using palladium catalysts can produce 1-pentene.
Common Reagents and Conditions:
Sodium Amide (NaNH₂): Used in elimination reactions to produce this compound from dihalides.
Palladium Catalysts: Employed in hydrogenation reactions to selectively produce alkenes from alkynes.
Major Products:
1-Pentene: Produced from the selective hydrogenation of this compound.
1-Bromo-1-Pentene: Formed from the addition of hydrogen bromide to this compound.
Scientific Research Applications
1-Pentyne has several applications in scientific research, including:
Chemistry: Used as a substrate in studies of catalysis and organic synthesis.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound are explored for potential pharmaceutical applications.
Industry: Employed in the production of fine chemicals, polymers, and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Pentyne
- 3-Methyl-1-Butyne
- 1-Butyne
1-Pentyne’s unique properties and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
pent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXNCJKFFQIKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060835 | |
| Record name | 1-Pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
436.0 [mmHg] | |
| Record name | 1-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-19-0 | |
| Record name | 1-Pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pentyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XD8E5WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Pentyne?
A1: this compound has the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various spectroscopic methods to analyze this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and microstructure [, , ], Infrared (IR) spectroscopy to identify functional groups [, ], and Raman spectroscopy for vibrational analysis [].
Q3: Are there any notable conformational preferences for this compound?
A3: Yes, this compound exhibits conformational isomerism. Studies using Far Infrared and Raman spectroscopy, combined with ab initio calculations, identified both gauche (synclinal) and trans (antiperiplanar) conformations around the C-C bond adjacent to the triple bond. The trans conformer, where the methyl group is trans to the acetylenic group, is slightly more stable [].
Q4: How does the structure of this compound influence its reactivity in polymerization reactions?
A4: The presence of the terminal alkyne group in this compound makes it a suitable monomer for polymerization using transition metal catalysts. Studies have shown that Mo- and W-based catalysts effectively polymerize this compound and its derivatives, while Ziegler-Natta catalysts show limited activity [, ].
Q5: How does the length of the alkyl chain in terminal alkynes affect their cyclization reactions with hydrogen halides?
A5: Research indicates that reacting 1-alkynes (from propyne to 1-hexyne) with hydrogen chloride leads to the formation of cyclodimerization products, namely 1,3-dialkyl-1,3-dichlorocyclobutanes, alongside the expected mono- and di-addition products. The specific isomers formed and their ratios depend on the alkyl chain length [, ].
Q6: How do metal catalysts influence the selectivity of this compound hydrogenation?
A6: The choice of metal catalyst and reaction conditions significantly impacts the selectivity of this compound hydrogenation. For example, palladium-based catalysts, particularly size-selected palladium nanoclusters, exhibit varying selectivity towards 1-pentene or pentane depending on the cluster size. Smaller clusters tend to favor partial hydrogenation to 1-pentene [].
Q7: What unique challenges arise in the catalytic hydrogenation of this compound?
A7: In situ X-ray absorption spectroscopy studies have revealed that a palladium carbide-like phase forms on the surface of silica-supported palladium nanoparticles during this compound hydrogenation. This carbide formation can hinder hydrogen diffusion into the catalyst and influence both the activity and selectivity of the catalyst [].
Q8: Can you elaborate on the role of Frustrated Lewis Pairs (FLPs) in this compound reactions?
A8: Research has explored the use of FLPs with this compound. In a study utilizing a zirconocene complex with a tethered borane Lewis acid, this compound underwent a 1,1-carboboration reaction instead of the expected 1,2-addition, highlighting the potential for FLPs to enable unconventional reactivity pathways with alkynes [].
Q9: How is computational chemistry used to understand the reactivity of this compound?
A9: Computational methods, including density functional theory (DFT) calculations, have been instrumental in studying the reaction mechanisms of this compound, such as its hydrogenation [] and its reaction with oxygen atoms []. These studies provide insights into reaction pathways, intermediates, and transition states, aiding in catalyst design and reaction optimization.
Q10: Can computational methods predict the performance of this compound in specific applications?
A10: Yes, computational techniques such as molecular dynamics simulations and Monte Carlo simulations using optimized Mie potentials have been employed to predict the thermodynamic properties of this compound, including vapor-liquid equilibria, critical properties, and binary phase diagrams, which are crucial for understanding its behavior in various applications [].
Q11: What are the applications of this compound in material science?
A11: this compound serves as a building block for synthesizing polymers with liquid crystalline properties. Researchers have used it to create polyacetylene derivatives with varying spacer lengths and bridge orientations, investigating their potential in electroconductive materials [].
Q12: How does the incorporation of this compound derivatives affect the properties of mixed matrix membranes?
A12: Studies investigating mixed matrix membranes for gas separation applications demonstrated that incorporating poly(4-methyl-1-pentyne) with NH2-MIL 53 metal-organic frameworks (MOFs) enhanced both the permeability and selectivity of the membranes for CO2/CH4 separation [].
Q13: Has this compound shown any potential for biological applications?
A13: While this compound itself has limited direct biological applications, derivatives like 5-phenyl-1-pentyne are valuable tools for studying metabolic pathways. Specifically, 5-phenyl-1-pentyne acts as a selective inhibitor of cytochrome P450 CYP2F2, aiding in understanding the role of specific enzymes in drug metabolism [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


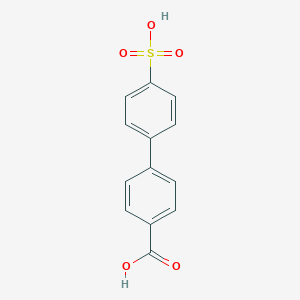


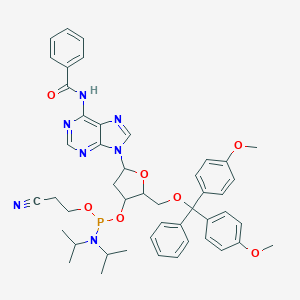
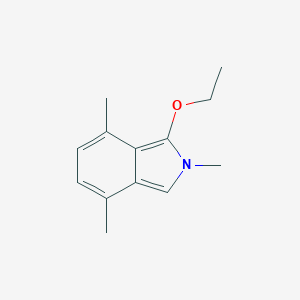
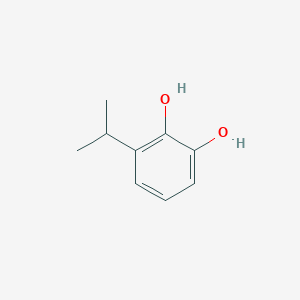

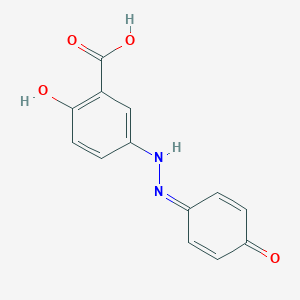
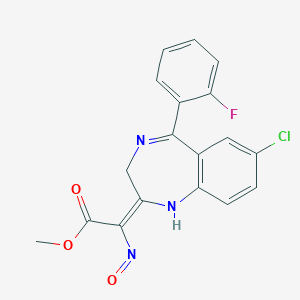
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
![6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B48967.png)
